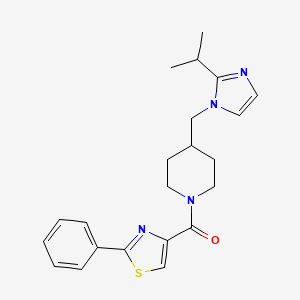

(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

説明

The compound “(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a heterocyclic small molecule featuring a piperidine scaffold linked to a 2-phenylthiazole moiety via a methanone bridge. Its structure incorporates a 2-isopropylimidazole group, which is critical for interactions with biological targets such as kinases or receptors. The molecule’s complexity arises from the strategic placement of aromatic and aliphatic substituents, which influence its solubility, bioavailability, and binding affinity.

特性

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c1-16(2)20-23-10-13-26(20)14-17-8-11-25(12-9-17)22(27)19-15-28-21(24-19)18-6-4-3-5-7-18/h3-7,10,13,15-17H,8-9,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJVOVUTUKADBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone , identified by CAS number 1286698-11-0, belongs to a class of pharmaceutical compounds that exhibit significant biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄OS |

| Molecular Weight | 342.46 g/mol |

| CAS Number | 1286698-11-0 |

The biological activity of this compound is primarily attributed to its structural components, which include an imidazole ring and a thiazole moiety. These components facilitate interactions with various biological targets, including enzymes and receptors, potentially modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding, enhancing the compound's affinity for its targets .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . The compound under consideration may share similar mechanisms, potentially inhibiting cell proliferation in various cancer types.

Antimicrobial Activity

Compounds containing thiazole and imidazole rings have demonstrated antimicrobial properties. Studies have shown that thiazolidine derivatives can inhibit bacterial growth effectively, suggesting that the compound may possess similar activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, thiazole derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment due to its role in insulin signaling pathways . The specific interactions of this compound with PTP1B remain to be fully elucidated but warrant further investigation.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antiproliferative Studies : In vitro assays have shown that thiazole-containing compounds can significantly reduce the viability of cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent antiproliferative effects .

- Insulin Sensitization : Research on similar thiazolidine derivatives has revealed their ability to enhance glucose uptake in insulin-resistant models, suggesting potential applications in metabolic disorders .

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of thiazolidine derivatives found that certain compounds exhibited significant inhibition against various bacterial strains, indicating a broader spectrum of antimicrobial action that may extend to the compound .

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the imidazole ring is particularly notable for its role in enhancing the compound's interaction with biological targets, potentially leading to effective antimicrobial agents.

Analgesic Effects

Derivatives of piperidine have been studied for their analgesic properties. The combination of the piperidine structure with the imidazole moiety could enhance pain-relieving effects, making this compound a potential candidate for pain management therapies.

Anxiolytic and Antidepressant Potential

A study on related piperidine derivatives demonstrated anxiolytic and antidepressant-like effects in animal models. The compound's ability to interact with opioid receptors suggests it may also possess similar effects, warranting further investigation into its therapeutic applications in mental health.

Case Study 1: Antimicrobial Activity Evaluation

In a recent study, derivatives similar to (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone were tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Study 2: Pain Management Research

Another study explored the analgesic potential of piperidine derivatives in mice. The results showed that compounds with structural similarities provided substantial pain relief compared to control groups, suggesting a promising avenue for developing new analgesics.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of bioactive molecules: 1. Imidazole-Piperidine Derivatives: - Example: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (Example 15 in ). - Key Differences: The absence of a thiazole ring and the presence of a benzoimidazole-pyridine system reduce hydrophobicity compared to the target compound. - Bioactivity: Demonstrated kinase inhibitory activity, particularly against CK1δ isoforms, with IC₅₀ values in the nanomolar range .

Thiazole-Imidazole Hybrids :

- Key Differences : Replacement of the piperidine group with pyridine/piperazine alters metabolic stability.

- Bioactivity : Enhanced selectivity for CK1δ due to fluorine substitution, with improved cellular permeability .

Plant-Derived Bioactive Compounds (): While structurally distinct, plant-derived imidazole alkaloids (e.g., pilocarpine analogs) share comparable hydrogen-bonding capacity.

Comparative Data Table

Pharmacokinetic and Toxicity Considerations

- The 2-isopropyl group enhances metabolic stability compared to methylthio substituents in ’s compounds .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including coupling of the imidazole-piperidine moiety with the thiazole-carbonyl group. Key steps include:

- Step 1: Alkylation of 2-isopropylimidazole with a piperidine derivative under reflux conditions (e.g., acetonitrile, 80°C) to form the piperidinyl-imidazole intermediate .

- Step 2: Carbonyl linkage via nucleophilic acyl substitution between the intermediate and 2-phenylthiazole-4-carbonyl chloride, requiring inert conditions (argon atmosphere) and a base like triethylamine .

- Optimization: Solvent choice (e.g., DMF vs. THF), temperature control (60–90°C), and stoichiometric ratios (1:1.2 for acyl chloride) are critical. Purity is monitored via TLC and HPLC, with yields averaging 60–75% after column chromatography .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR: 1H and 13C NMR confirm regiochemistry of the imidazole and thiazole rings. Key signals include:

- Piperidine methylene protons at δ 3.8–4.2 ppm (multiplet).

- Thiazole C-5 proton at δ 8.1 ppm (singlet) .

- X-ray Crystallography: Resolves stereochemical uncertainties (e.g., piperidine chair conformation) and validates bond angles/distances. For example, the imidazole N–C bond length (1.34 Å) aligns with sp2 hybridization .

- FTIR: Carbonyl stretch (~1680 cm⁻¹) confirms methanone formation; absence of OH peaks (~3200 cm⁻¹) indicates successful dehydration .

Intermediate Research Questions

Q. How can in vitro assays evaluate this compound’s interaction with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Kinase Inhibition Assays: Use ATP-binding site competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K, JAK2). IC50 values are calculated via dose-response curves (0.1–100 µM) .

- GPCR Binding: Radioligand displacement assays (e.g., [3H]-histamine for H1/H4 receptors) quantify affinity (Ki). Membrane preparations from transfected HEK293 cells are standard .

- Data Interpretation: Contradictions between assay results (e.g., high in vitro affinity vs. low cellular activity) may arise from poor solubility or off-target effects. Use solubility enhancers (e.g., DMSO/PEG mixtures) and counter-screening against related receptors .

Q. What strategies mitigate solubility limitations during pharmacological testing?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤10%) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility. Phase-solubility diagrams determine optimal cyclodextrin concentration .

- Salt Formation: React with HCl or citric acid to form water-soluble salts. Monitor pH stability (pH 4–7) via potentiometric titration .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release. Characterize via dynamic light scattering (DLS) and dialysis-based release studies .

Advanced Research Questions

Q. How can computational modeling predict off-target interactions and optimize selectivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding to homologous targets (e.g., imidazole-containing enzymes like CYP450). Prioritize targets with binding energy ≤ −8 kcal/mol .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- Machine Learning: Train models on ChEMBL data to predict ADMET properties. Features include logP (2.5–3.5), topological polar surface area (80–100 Ų), and H-bond donors/acceptors .

Q. How to address contradictory data between in vitro efficacy and in vivo toxicity?

Methodological Answer:

- Metabolic Profiling: Use liver microsomes (human/rodent) to identify toxic metabolites (e.g., epoxide intermediates). LC-MS/MS quantifies metabolic stability (t1/2 > 30 min preferred) .

- Toxicogenomics: RNA-seq of treated hepatocytes identifies upregulated pathways (e.g., oxidative stress, apoptosis). Validate with qPCR for markers like Nrf2 and Caspase-3 .

- Species-Specific Differences: Compare pharmacokinetics in rodents vs. humanized models. Adjust dosing regimens based on AUC ratios (e.g., mouse-to-human scaling factor of 12.3) .

Q. What methodologies assess environmental persistence and ecotoxicological impact?

Methodological Answer:

- OECD 307 Guideline: Conduct soil biodegradation studies (28 days, 20°C). Measure residual compound via UPLC-MS (LOQ: 0.1 µg/g). Half-life >60 days indicates high persistence .

- Algal Toxicity Tests: Expose Raphidocelis subcapitata to 0.1–10 mg/L for 72 hrs. Calculate EC50 from growth inhibition (OECD 201). Correlate with logKow (lipophilicity) .

- Bioaccumulation: Use in silico models (EPI Suite) to estimate BCF (bioaccumulation factor). BCF >2000 suggests significant risk; validate with zebrafish assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。